1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methanesulfonyl group, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves the use of methanesulfonyl chloride in the presence of a base.
Attachment of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can be performed on the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can lead to sulfone derivatives, while reduction can yield various alcohols or amines.
Scientific Research Applications
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[1-(methanesulfonyl)piperidin-4-yl]-N’-[4-(trifluoromethoxy)phenyl]urea: This compound shares a similar piperidine and methanesulfonyl structure but differs in the phenyl group substitution.
Phenylboronic acid: While not structurally similar, it is used in similar synthetic applications.
Uniqueness
1-METHANESULFONYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-22-12-9-19(10-13-22)27-18-7-5-16(6-8-18)14-21-20(24)17-4-3-11-23(15-17)28(2,25)26/h5-8,17,19H,3-4,9-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFZOSNHJFWULD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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